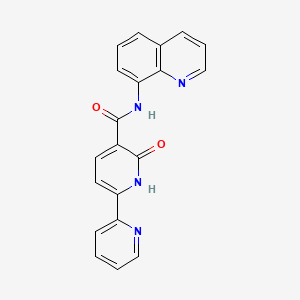
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide, also known as CTK8, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which play a role in the growth and spread of cancer cells. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit the activity of matrix metalloproteinases. In Alzheimer's disease, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide. One direction is to further study its potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide in more detail. Additionally, future studies could focus on optimizing the synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide to reduce its cost and increase its availability for research purposes.
合成法
The synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide involves a multistep reaction that starts with the preparation of 2-aminonicotinic acid. The acid is then reacted with 2-chloronicotinoyl chloride to produce 2-(2-chloro-6-pyridinyl)nicotinamide. This intermediate compound is then reacted with 8-hydroxyquinoline to produce 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide. The synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been optimized to produce high yields and purity.
科学的研究の応用
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-19-14(9-10-16(23-19)15-7-1-2-11-21-15)20(26)24-17-8-3-5-13-6-4-12-22-18(13)17/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCDTOPQPDPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
![4-(1H-benzimidazol-2-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7532299.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)

![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)